Cas no 925455-08-9 (Phenol, 4,4'-(2,1,3-benzothiadiazole-4,7-diyldi-5,2-thiophenediyl)bis-)

Phenol, 4,4'-(2,1,3-benzothiadiazole-4,7-diyldi-5,2-thiophenediyl)bis- structure
925455-08-9 structure
Product Name:Phenol, 4,4'-(2,1,3-benzothiadiazole-4,7-diyldi-5,2-thiophenediyl)bis-
CAS No:925455-08-9
MF:C26H16N2O2S3
MW:484.612442016602
CID:4326347
PubChem ID:146478639
Update Time:2025-04-24

Phenol, 4,4'-(2,1,3-benzothiadiazole-4,7-diyldi-5,2-thiophenediyl)bis- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4,4'-(2,1,3-benzothiadiazole-4,7-diyldi-5,2-thiophenediyl)bis-
    • 925455-08-9
    • 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))diphenol
    • SCHEMBL21846604
    • Inchi: 1S/C26H16N2O2S3/c29-17-5-1-15(2-6-17)21-11-13-23(31-21)19-9-10-20(26-25(19)27-33-28-26)24-14-12-22(32-24)16-3-7-18(30)8-4-16/h1-14,29-30H
    • InChI Key: YZSURPKJXAOLMW-UHFFFAOYSA-N
    • SMILES: N1=C2C(C3SC(C4=CC=C(O)C=C4)=CC=3)=CC=C(C3SC(C4=CC=C(O)C=C4)=CC=3)C2=NS1

Computed Properties

  • Exact Mass: 484.03739128Da
  • Monoisotopic Mass: 484.03739128Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 151Ų
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司